5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one
Description
5,5-Dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is a synthetic organic compound characterized by its intricate molecular structure and potential applications in various scientific fields. This compound is composed of cyclohexenone, indole, and trifluoromethoxy moieties, making it an interesting subject for chemical research and development. The uniqueness of this compound lies in its complex structure and functional groups, which can be exploited for various chemical and biological applications.
Properties
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-5,5-dimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N2O3/c1-5-6-7-21(31)23-20(13-24(3,4)14-22(23)32)29-11-10-17-15(2)30-19-9-8-16(12-18(17)19)33-25(26,27)28/h8-9,12,30-31H,5-7,10-11,13-14H2,1-4H3/b23-21+,29-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULNMPMUJJJDRI-KMHURXBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the indole intermediate. This intermediate is then subjected to alkylation and subsequent cyclization reactions to form the final compound. The typical reaction conditions include the use of organic solvents such as dichloromethane and the application of catalysts like palladium or copper complexes to facilitate the cyclization process. Strict control of temperature and reaction time is crucial to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized processes to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors and automation of the reaction steps to minimize human error and increase production efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound's high purity.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: In chemistry, 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is used as a starting material for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Biology: The compound's potential biological activity is of significant interest. It can serve as a lead compound in drug discovery programs, where its effects on biological systems are studied to develop new therapeutic agents.
Medicine: Due to its complex structure, this compound may exhibit pharmacological properties that could be useful in developing new medications for treating various diseases. Its interaction with biological targets can be investigated to uncover potential medicinal applications.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with unique properties, enhancing the performance of products in various applications.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound's functional groups allow it to bind to enzymes or receptors, modulating their activity and triggering downstream effects. The indole moiety may contribute to the compound's ability to interact with neurotransmitter receptors, while the trifluoromethoxy group could enhance its bioavailability and metabolic stability. The cyclohexenone core might be crucial for the compound's overall binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
5,5-Dimethyl-3-(2-{2-methyl-1H-indol-3-yl}ethylamino)-2-pentanoylcyclohex-2-en-1-one.
5,5-Dimethyl-3-({2-[2-methyl-4-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one.
5,5-Dimethyl-3-(2-{2-methyl-5-methoxy-1H-indol-3-yl}ethylamino)-2-pentanoylcyclohex-2-en-1-one.
Uniqueness: What sets 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one apart from similar compounds is the presence of the trifluoromethoxy group, which can significantly impact its chemical reactivity and biological activity. This group introduces unique electronic and steric effects, potentially leading to different interaction profiles with molecular targets compared to similar compounds without this substituent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
